Doxpicomine
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Overview
Description
Doxpicomine, also known as 1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3-ylmethanamine, is a mild opioid analgesic drug. It acts as a mu-opioid receptor agonist and is of fairly low potency. A 400 mg dose of this compound is approximately equivalent in pain-killing effect to 8 mg of morphine or 100 mg of pethidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxpicomine can be synthesized through a multi-step process involving the reaction of 1,3-dioxane with pyridine derivatives. The key steps include:
Formation of the dioxane ring: This involves the reaction of ethylene glycol with formaldehyde under acidic conditions to form 1,3-dioxane.
Attachment of the pyridine ring: The dioxane ring is then reacted with a pyridine derivative in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Doxpicomine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Doxpicomine has several scientific research applications:
Chemistry: It is used as a lead compound to derive further analogues for studying structure-activity relationships.
Biology: this compound is used in preclinical studies to understand its pharmacological effects and interactions with biological systems.
Medicine: The compound is studied for its analgesic properties and potential use in pain management.
Mechanism of Action
Doxpicomine exerts its effects by acting as a mu-opioid receptor agonist. It binds to these receptors in the central nervous system, leading to analgesic effects. The activation of mu-opioid receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing pain perception .
Comparison with Similar Compounds
Similar Compounds
Morphine: A potent opioid analgesic with a higher potency compared to doxpicomine.
Pethidine: Another opioid analgesic with a potency similar to that of this compound.
Codeine: A mild opioid analgesic with a lower potency compared to this compound.
Uniqueness of this compound
This compound is unique due to its mild potency and specific chemical structure, which includes a dioxane ring and a pyridine derivative. This structure allows for the derivation of various analogues with potentially different pharmacological properties .
Properties
CAS No. |
62904-71-6 |
---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(1R)-1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)12(10-4-3-5-13-6-10)11-7-15-9-16-8-11/h3-6,11-12H,7-9H2,1-2H3/t12-/m0/s1 |
InChI Key |
SMZVRZPJXBGNFT-LBPRGKRZSA-N |
SMILES |
CN(C)C(C1COCOC1)C2=CN=CC=C2 |
Isomeric SMILES |
CN(C)[C@H](C1COCOC1)C2=CN=CC=C2 |
Canonical SMILES |
CN(C)C(C1COCOC1)C2=CN=CC=C2 |
Key on ui other cas no. |
62904-71-6 |
Synonyms |
doxpicodin doxpicodin dihydrochloride doxpicodin dihydrochloride, (+)-isomer doxpicodin dihydrochloride, (-)-isomer doxpicodin maleate doxpicomine L-3-((dimethylamino)-(m-dioxan-5-yl)methyl)pyridine Lilly 108380 LY 108380 |
Origin of Product |
United States |
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